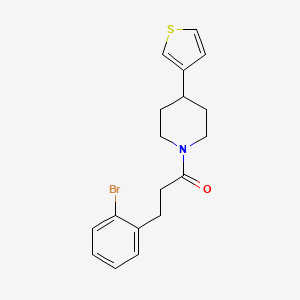
3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. It is also known as 3-Bromomethcathinone or 3-BMC. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of compounds related to 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has led to the development of methods for creating derivatives with potential biological activity. The study of 1-substituted piperidines explores the synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, highlighting the versatility of piperidine derivatives in medicinal chemistry (R. Vardanyan, 2018). Furthermore, the reaction kinetics of 2-bromo-5-nitrothiophene with piperidine offer insights into how solvent polarity and hydrogen bond effects influence nucleophilic substitution reactions, providing a basis for optimizing synthetic routes (Ali Reza Harifi‐Mood, M. Rahmati, M. Gholami, 2011).
Biological Applications
Investigations into the biological applications of these compounds include studies on their potential antimicrobial activity. The synthesis and antimicrobial activity of new aminobenzylated Mannich bases derived from 3-bromobenzaldehyde demonstrate the exploration of piperidine derivatives for therapeutic use (K. Nimavat, K. Popat, S. Vasoya, H. Joshi, 2004). Additionally, the development of 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism/SSRI activities showcases the potential of these compounds in creating new antidepressants beyond current SSRIs, highlighting the therapeutic potential of piperidine derivatives in mental health (K. Takeuchi, T. Kohn, N. Honigschmidt, et al., 2003).
Mechanistic Studies
Mechanistic studies such as the multivariate optimization and mechanistic considerations of the amine-induced ring-opening reaction of 2-alkyl-3-bromo-5-methylthiophene-1,1-dioxides shed light on the reaction mechanisms and optimization strategies for the synthesis of related compounds. These studies are crucial for understanding the chemical behavior and potential applications of these molecules in various scientific domains (A. Tsirk, S. Gronowitz, A. Hörnfeldt, 1998).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-4,9,12-14H,5-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQRYYYIGLLRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)
![3-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382588.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
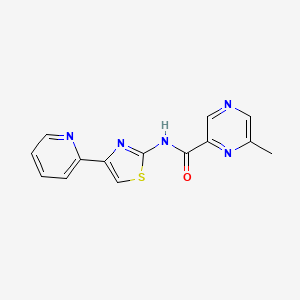
![Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)
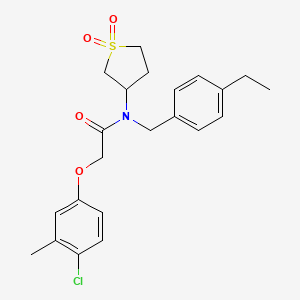
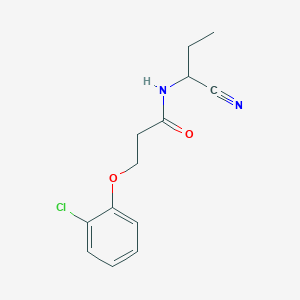
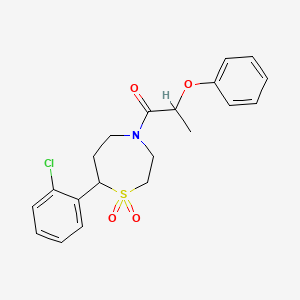

![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)

